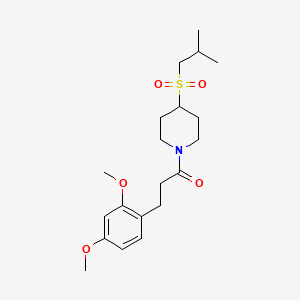
N-(1,3-dioxoisoindolin-5-il)-2-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a derivative of phthalimide . Phthalimide derivatives, such as lenalidomide and pomalidomide, are known to exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity . Therefore, it is plausible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may have similar targets and roles.
Mode of Action
Pomalidomide is known to exhibit its effects by modulating the activity of cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Biochemical Pathways
Pomalidomide, a structurally similar compound, is known to modulate the degradation of gspt1 protein . GSPT1 is a GTPase that plays a crucial role in the termination of protein synthesis . Therefore, it is possible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may affect similar pathways.
Result of Action
Based on its structural similarity to pomalidomide, it may have similar effects, such as antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .
Análisis Bioquímico
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has been found to interact with certain enzymes and proteins. For instance, it has been reported to suppress the activities of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme . The nature of these interactions involves the compound acting as an inhibitor, reducing the activity of the enzyme .
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide on cells are primarily related to its inhibitory activity on IDO1 . This enzyme plays a crucial role in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, the compound can influence these processes, potentially leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide involves its interaction with IDO1 . The compound binds to the enzyme, inhibiting its activity and leading to changes in gene expression . This can result in alterations in cellular processes, including cell signaling and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using silica-supported catalysts to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide often involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus, enhancing their chemical and biological properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Pomalidomide: Similar to lenalidomide, with additional antiangiogenic properties.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the isoindoline nucleus, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRPDIVVZXUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2445333.png)
![2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2445334.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)





![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2445350.png)


